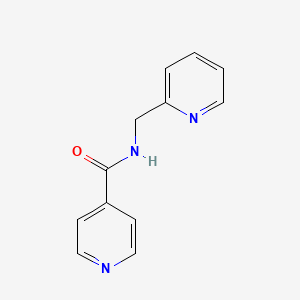

N-(Pyridin-2-ylmethyl)isonicotinamide

Description

Contextualization within Pyridine-Amide Ligand Systems and Derivatives

Pyridine-amide based ligands are a significant class of compounds in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. The presence of both a pyridyl donor group and a hydrogen-bonding amide functionality allows for the construction of diverse supramolecular structures nih.gov. The introduction of a metal center to these systems enables the formation of varied coordination geometries and topologies nih.gov.

Research into pyridine-amide ligand systems has revealed their capacity to form coordination polymers, which are of interest for developing new functional materials nih.govresearchgate.net. The specific arrangement of the pyridine (B92270) and amide groups can direct the self-assembly of these molecules into predictable one-, two-, or three-dimensional networks. For instance, related N-pyridylisonicotinamide ligands have been shown to act as bridging ligands in the construction of coordination polymers with metals like cadmium and copper nih.gov. The resulting network structures are influenced by factors such as the choice of metal ion and the presence of other coordinating species.

The amide group in these ligands plays a crucial role in forming robust and predictable hydrogen-bonding patterns, such as the common amide-amide homosynthon, which can be a powerful tool in crystal engineering nih.gov. The interplay between coordination to metal centers and these supramolecular interactions provides a pathway to designing complex and functional materials.

Overview of Research Trajectories for Isonicotinamide (B137802) and Nicotinamide (B372718) Analogues

Isonicotinamide and its isomer nicotinamide are well-studied compounds that form the building blocks of N-(Pyridin-2-ylmethyl)isonicotinamide. Research into these and their analogues has followed several key trajectories.

One significant area of investigation is their polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Both nicotinamide and isonicotinamide are known to be highly polymorphous, with the specific polymorph obtained being dependent on crystallization conditions such as solvent or melt crystallization nsf.govnyu.edu. This is of particular interest in the pharmaceutical industry, where the crystal form of an active pharmaceutical ingredient (API) can significantly impact its physical properties.

Isonicotinamide is a popular co-former used in the development of pharmaceutical co-crystals nsf.gov. Co-crystals are multi-component crystals where the components are held together by non-covalent interactions. The use of isonicotinamide as a co-former can modify the physicochemical properties of APIs.

Furthermore, nicotinamide and its derivatives are of interest in medicinal chemistry. For example, new nicotinamide derivatives have been synthesized and evaluated for their potential as antimicrobial agents mdpi.com. The core structure of these compounds provides a scaffold that can be modified to target specific biological pathways.

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(10-4-7-13-8-5-10)15-9-11-3-1-2-6-14-11/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVUCHYHMFFKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(Pyridin-2-ylmethyl)isonicotinamide

The formation of the amide bond in this compound is typically achieved through well-established amidation reactions. These methods involve the activation of the carboxylic acid group of isonicotinic acid to facilitate nucleophilic attack by the amino group of 2-(aminomethyl)pyridine.

Amidation Reactions from Pyridine (B92270) Derivatives

A common and direct approach for the synthesis of this compound is the direct coupling of isonicotinic acid and 2-(aminomethyl)pyridine using a coupling agent. This method is widely used in peptide synthesis and can be effectively applied to pyridine-based substrates. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yield. nih.govmdpi.com

The general reaction is as follows: Isonicotinic acid + 2-(Aminomethyl)pyridine → this compound

An alternative strategy involves the conversion of isonicotinic acid to a more reactive derivative, such as an acyl chloride. derpharmachemica.commdpi.com Isonicotinoyl chloride can be prepared by treating isonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 2-(aminomethyl)pyridine in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. mdpi.comderpharmachemica.com

This two-step process can be summarized as:

Isonicotinic acid + SOCl₂ → Isonicotinoyl chloride + SO₂ + HCl

Isonicotinoyl chloride + 2-(Aminomethyl)pyridine + Base → this compound + Base·HCl

Convergent and Divergent Synthetic Strategies

The synthesis of this compound can be conceptualized within the frameworks of convergent and divergent synthesis, particularly when considering the creation of libraries of related compounds or more complex molecular architectures.

A divergent synthesis strategy would be more applicable if the goal were to create a series of related analogues from a common intermediate. Starting from a core structure, different building blocks could be introduced to generate a library of compounds. For example, one could start with isonicotinoyl chloride and react it with a variety of substituted aminomethylpyridines to produce a range of N-(substituted pyridin-2-ylmethyl)isonicotinamides. Conversely, various substituted isonicotinoyl chlorides could be reacted with 2-(aminomethyl)pyridine. This approach is particularly useful in medicinal chemistry for structure-activity relationship studies. While not explicitly detailed for this compound, the principles of divergent synthesis are readily applicable.

Metal-Catalyzed N-Alkylation Approaches for Amide Synthesis

While direct amidation is the most common route, metal-catalyzed reactions represent an alternative strategy for the formation of the N-alkyl amide bond. These methods often proceed via different mechanistic pathways and can offer advantages in terms of substrate scope and reaction conditions. Although not explicitly reported for this compound, related metal-catalyzed N-alkylation reactions of amides and amines with alcohols or halides have been developed.

For instance, a potential, though less conventional, route could involve the N-alkylation of isonicotinamide (B137802) with 2-(halomethyl)pyridine. This would be a nucleophilic substitution reaction where the amide nitrogen of isonicotinamide acts as the nucleophile. Such reactions can sometimes be facilitated by a metal catalyst to enhance the reactivity of the electrophile or the nucleophile.

Another conceptual approach is based on the reaction of an activated isonicotinic acid derivative with a metalated derivative of 2-(aminomethyl)pyridine. However, the more direct amidation reactions are generally preferred for their simplicity and high efficiency for this type of target molecule. The development of specific metal-catalyzed routes for the synthesis of this compound remains an area for potential research.

Reaction Condition Optimization for Target Compound Synthesis and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors, including the choice of solvent, temperature, reaction time, and the specific reagents used, can significantly impact the outcome of the synthesis.

For amidation reactions using coupling agents , the choice of solvent is critical. Aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used to dissolve the reactants and facilitate the reaction. mdpi.com The reaction temperature is typically kept at room temperature, although gentle heating may sometimes be employed to increase the reaction rate. The stoichiometry of the coupling agent and any additives should be carefully controlled to ensure complete conversion of the carboxylic acid and minimize side products.

In the acyl chloride method , the reaction is often carried out at low temperatures (e.g., 0 °C) during the addition of the amine to the acyl chloride to control the exothermicity of the reaction. derpharmachemica.com The choice of base is also important; non-nucleophilic bases like triethylamine or pyridine are preferred to avoid competition with the desired amine nucleophile. derpharmachemica.com The reaction time can vary from a few hours to overnight, and progress is typically monitored by thin-layer chromatography (TLC). mdpi.com

Below is a table summarizing key parameters that can be optimized for the synthesis of this compound via the two primary amidation routes.

| Parameter | Amidation with Coupling Agent (e.g., EDC/HOBt) | Acyl Chloride Method |

|---|---|---|

| Solvent | DMF, DCM, THF | DCM, Chloroform, THF |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Base | Not always required, sometimes a non-nucleophilic base is added | Pyridine, Triethylamine |

| Reaction Time | 12-24 hours | 2-12 hours |

| Key Considerations | Stoichiometry of coupling agents is crucial. Removal of byproducts (e.g., dicyclohexylurea if DCC is used). | Anhydrous conditions are important for the formation and reaction of the acyl chloride. |

By systematically adjusting these parameters, the synthesis of this compound can be fine-tuned to achieve high yields and purity, which is essential for its subsequent applications in research and development.

Coordination Chemistry and Metal Complexation Principles

The unique structural framework of N-(Pyridin-2-ylmethyl)isonicotinamide, which features two pyridine (B92270) rings and an amide linkage, allows for a variety of coordination behaviors. The presence of multiple nitrogen and oxygen donor atoms enables the ligand to act in both monodentate and multidentate fashions, leading to the formation of diverse and complex structures.

Ligand Design and Denticity in Pyridine-Amide Frameworks

The design of this compound, with its two distinct pyridine rings—one from the isonicotinoyl group and one from the picolyl group—connected by a flexible methylene (B1212753) amide bridge, is central to its coordination chemistry. This flexibility allows the pyridine rings to orient themselves in various ways to accommodate the geometric preferences of different metal centers.

This compound can function as a monodentate ligand , typically coordinating to a metal center through the more accessible nitrogen atom of one of its pyridine rings. This mode of coordination is common for simpler pyridine-amide ligands where steric hindrance may prevent chelation.

More significantly, the ligand is capable of acting as a multidentate ligand . In this capacity, it can form chelate rings with a metal ion, a behavior that enhances the stability of the resulting complex. The most common bidentate chelation involves the nitrogen atom of the picolyl pyridine ring and the oxygen atom of the amide group, forming a stable five-membered chelate ring. Another possibility is the coordination of both pyridine nitrogen atoms to the same metal center, though this is less common due to the flexibility of the linker. In some instances, the ligand can exhibit a tridentate coordination mode, involving both pyridine nitrogens and the amide oxygen, particularly with metal ions that favor higher coordination numbers.

The versatility in coordination is exemplified by related Schiff-base ligands such as N'-(pyridin-2-ylmethylene)isonicotinohydrazide, which coordinates to copper atoms through both pyridine nitrogen atoms and the imino and phenolate (B1203915) oxygen atoms. researchgate.net Similarly, N'-(pyridin-2-ylmethylene)picolinoylhydrazidate demonstrates various bidentate and tridentate coordination modes in its complexes with cobalt. researchgate.net

Bridging Ligand Architectures in Polynuclear Complexes and Polymers

The bifunctional nature of this compound, with its two pyridine rings, makes it an excellent candidate for acting as a bridging ligand . In this role, it can link two or more metal centers, leading to the formation of polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers.

The formation of these extended structures is also influenced by other factors such as the choice of metal ion, the counter-anion, and the solvent system used during synthesis. These factors can direct the self-assembly process towards specific architectures with desired properties.

Formation of Discrete Coordination Complexes with Transition Metals

This compound forms discrete coordination complexes with a variety of transition metals. The geometry and stability of these complexes are dictated by the coordination preferences of the metal ion and the denticity of the ligand.

Copper(II) Complexes

Copper(II) ions, with their d⁹ electronic configuration, exhibit a wide range of coordination geometries, including square planar, square pyramidal, and distorted octahedral. In complexes with this compound and related ligands, the coordination environment is often dictated by the chelation of the ligand and the presence of other co-ligands.

In a related polymeric copper(II) complex with the Schiff base ligand N'-(pyridin-2-ylmethylene)isonicotinohydrazide, the copper atom is in a square pyramidal coordination environment. researchgate.net The basal plane is defined by three donor atoms from the Schiff base (phenolate oxygen, imino oxygen, and a pyridine nitrogen) and a nitrogen atom from an adjacent ligand. researchgate.net The apical position is occupied by an oxygen atom from a coordinated nitrate (B79036) ligand. researchgate.net This suggests that this compound is likely to form similar five-coordinate complexes with copper(II).

Studies on a range of copper(II) complexes with pyridine amides have shown that the geometry around the Cu(II) center is very often axially elongated octahedral or square pyramidal. mdpi.com The specific geometry is influenced by the nature of the co-ligands, which can be anions from the copper salt or solvent molecules. mdpi.com

Table 1: Selected Bond Parameters for a Representative Copper(II) Complex with a Related Pyridine-Amide Ligand

| Parameter | Value |

| Coordination Geometry | Square Pyramidal |

| Cu-N (pyridine) bond length (Å) | 1.95 - 2.05 |

| Cu-O (amide) bond length (Å) | 1.90 - 2.00 |

| Cu-N (bridging) bond length (Å) | 2.10 - 2.20 |

| Cu-O (apical) bond length (Å) | 2.25 - 2.35 |

Note: Data is based on typical values for Cu(II) complexes with similar pyridine-amide ligands.

Nickel(II) Complexes

Nickel(II) ions (d⁸) commonly form octahedral, square planar, or tetrahedral complexes. With multidentate ligands like this compound, octahedral geometry is frequently observed.

In coordination polymers involving the related ligand N-(pyridin-3-yl)isonicotinamide, Ni(II) ions are octahedrally coordinated. nih.govnih.gov The coordination sphere is typically completed by other ligands, such as carboxylates and water molecules. nih.govnih.gov For instance, in a layered coordination polymer, the Ni(II) atom possesses an {N₂O₄} coordination environment, with the axial positions occupied by pyridyl nitrogen atoms from two different N-(pyridin-3-yl)isonicotinamide ligands. nih.gov

The formation of either discrete complexes or coordination polymers with Ni(II) can be controlled by the reaction conditions and the choice of co-ligands. The ability of the pyridine-amide ligand to act as both a chelating and a bridging ligand is key to this versatility.

Table 2: Coordination Details for a Nickel(II) Coordination Polymer with a Related Pyridine-Amide Ligand

| Feature | Description |

| Metal Center | Nickel(II) |

| Coordination Number | 6 |

| Geometry | Octahedral |

| Ligand Role | Bridging (pillaring) |

| Donor Atoms | Pyridyl N, Carboxylate O |

Note: Based on the structure of a Ni(II) polymer with N-(pyridin-3-yl)isonicotinamide. nih.gov

Zinc(II) Complexes

Zinc(II), with its d¹⁰ electronic configuration, is flexible in its coordination preferences, commonly forming tetrahedral or octahedral complexes. The coordination of this compound to zinc(II) can result in a variety of structures.

In complexes with the simple ligand isonicotinamide (B137802), zinc(II) exhibits both tetrahedral and octahedral coordination environments, depending on the anions present. nih.gov For example, with halide anions, tetrahedral complexes of the type [ZnX₂(isonicotinamide)₂] are formed, where the isonicotinamide acts as a monodentate ligand coordinating through the pyridine nitrogen. nih.gov With larger, more coordinating anions like nitrate, or in the presence of water, the coordination number expands to six, resulting in octahedral geometries. nih.gov

For more complex ligands like N-(furan-2-ylmethyl)-2-pyridinecarboxamide, zinc(II) forms a distorted octahedral complex by chelating with three ligand molecules. ias.ac.in This suggests that this compound, with its potential for bidentate or tridentate chelation, is likely to form stable octahedral complexes with zinc(II).

Table 3: Structural Information for Zinc(II) Complexes with Related Carboxamide Ligands

| Complex | Coordination Geometry | Denticity of Ligand |

| [ZnCl₂(isonicotinamide)₂] | Tetrahedral | Monodentate |

| [Zn(NO₃)₂(H₂O)(isonicotinamide)₂] | Octahedral | Monodentate |

| [Zn(N-(furan-2-ylmethyl)-2-pyridinecarboxamide)₃]²⁺ | Distorted Octahedral | Bidentate (N,O-chelation) |

Note: Data compiled from studies on zinc(II) complexes with isonicotinamide and a related pyridine-carboxamide ligand. nih.govias.ac.in

Detailed Scientific Review of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable lack of specific published research on the coordination chemistry of the compound This compound corresponding to the detailed outline provided. Searches for complexes involving Palladium(II), Platinum(II), Ruthenium(II), Cobalt, Manganese, Lead, and Cadmium, as well as its application in one, two, or three-dimensional coordination polymers, did not yield specific data for this exact molecule.

The scientific literature contains extensive research on closely related positional isomers, such as N-(pyridin-3-yl)isonicotinamide and N-(pyridin-4-yl)isonicotinamide, and other similar pyridine-amide ligands. This body of work demonstrates a rich and varied coordination chemistry, forming a wide array of discrete complexes and extended coordination polymers. For instance, studies on N-(pyridin-3-yl)isonicotinamide have detailed its ability to form layered coordination polymers with transition metals like nickel. nih.govnih.gov Similarly, complexes of N-(pyridin-4-yl)isonicotinamide with metals such as cobalt have been structurally characterized. nih.gov

However, the specific placement of the methylene bridge in the pyridin-2-yl position of This compound introduces unique steric and electronic properties, including the potential for N,N'-chelation involving the amide nitrogen and the pyridin-2-yl nitrogen. This structural difference means that the coordination behavior cannot be accurately extrapolated from its isomers.

Due to the absence of specific research findings for This compound in the searched literature, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline on its coordination chemistry and its role in forming metal complexes and coordination polymers. The generation of such an article would require speculation or misattribution of data from related but distinct chemical compounds, which would be scientifically unsound.

Further experimental research is required to elucidate the coordination chemistry of this compound and determine its potential for forming novel complexes and polymeric materials.

Structural Diversity and Isomerism in Metal-Ligand Assemblies

Structural diversity is a prominent feature in the coordination chemistry of flexible ligands like this compound. The ability of the same set of chemical components (metal ion and ligand) to form multiple distinct crystalline structures is known as polymorphism or supramolecular isomerism. nih.govresearchgate.net This phenomenon highlights that the final architecture is not predetermined by the components alone but is highly sensitive to the nuances of the self-assembly and crystallization process. researchgate.net

Supramolecular isomerism can be broadly classified into several types, including structural, conformational, and polymorphic/pseudopolymorphic isomers. nih.gov The formation of a particular isomer can be directed by a variety of external factors:

Solvent Effects: The choice of solvent is one of the most critical factors influencing isomer formation. nih.gov Solvents can template structures, coordinate to metal centers, or mediate intermolecular interactions through hydrogen bonding. nih.gov The polarity of the solvent can be particularly influential. In the synthesis of cobalt(II) coordination polymers with 4,4′-bipyridine and a fluorinated benzoate, using solvents of varying polarity—from low-polarity ethers to more polar acetone (B3395972) and highly polar water—resulted in four distinct supramolecular isomers with different chain packing arrangements or entirely different 2D network structures. acs.org

Ligand Isomerism and Conformation: For ligands with conformational freedom, different rotational isomers (conformers) can be "locked in" during crystallization, leading to different framework topologies. The positioning of the pyridyl groups in dipyridyladipoamide ligands (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) directs the formation of entirely different structures, ranging from 1D zigzag chains to 2D pleated sheets and 3D entangled networks. rsc.orgrsc.org Even with the same ligand, different conformations can be adopted to accommodate co-ligands or solvent molecules, resulting in structural diversity. acs.org

Temperature and Concentration: Reaction temperature can influence the kinetics and thermodynamics of crystal growth, favoring the formation of one polymorph over another. acs.org Similarly, the concentration of reactants can affect the nucleation process and lead to different crystalline phases.

Additives: The presence of small amounts of additives can alter the crystallization pathway and stabilize a particular isomeric form. In the synthesis of zinc coordination polymers, different organic additives led to the formation of two distinct polymorphs: one a 1D zigzag chain and the other a 1D triple-stranded ladder. researchgate.net

This structural diversity is not merely a crystallographic curiosity; different isomers of the same chemical compound can exhibit significantly different physical and chemical properties, including porosity, stability, and catalytic activity. rsc.orgrsc.org Understanding the factors that control supramolecular isomerism is therefore a key goal in crystal engineering, as it offers a pathway to tune the properties of materials for specific applications. researchgate.net

| System Components | Controlling Factor | Resulting Isomers / Polymorphs |

|---|---|---|

| Co(II) + 3,5-Bis(trifluoromethyl)benzoate + 4,4′-Bipyridine | Solvent Polarity | Four distinct supramolecular isomers with different packing of ladder-type chains or a 2D network structure were isolated from solvents like THF, ethoxyethanol, acetone, and water. acs.org |

| Co(NCS)₂ + 1-methyl-1'-(3-pyridyl)-2-(4-pyridyl)ethene | Solvent System | A double-chain structure formed in MeOH/H₂O, while an open framework structure formed in EtOH/CH₃NO₂. nih.gov |

| Cd(II) + Perchlorate + Dipyridyladipoamide Ligands | Positional Isomerism of Pyridyl Group | N,N′-di(2-pyridyl)adipoamide yielded 1D chains. N,N′-di(3-pyridyl)adipoamide yielded 2D sheets. N,N′-di(4-pyridyl)adipoamide yielded a 3D entangled net. rsc.orgrsc.org |

| CuCl + bis(4-pyridylthio)methane | Reaction Temperature and Time | Three different polymorphs (P2₁/n, C2/c, and Pbcn space groups) of the same 2D coordination polymer were isolated by varying hydrothermal synthesis conditions. rsc.org |

| Zn(OAc)₂ + 1,3-di(pyridin-4-yl)urea | Solvent and Additives | Four pseudopolymorphs (solvatomorphs) were isolated using different alcohol solvents. Two different polymorphs were isolated by using different organic additives. researchgate.net |

Structural Characterization Via X Ray Crystallography

Single-Crystal X-ray Diffraction Analysis of N-(Pyridin-2-ylmethyl)isonicotinamide Coordination Compounds

No published studies detailing the synthesis and single-crystal X-ray diffraction analysis of coordination compounds formed with this compound were found. Information regarding crystal systems, space groups, and unit cell parameters for metal complexes of this specific ligand is not available in the scientific literature.

Determination of Coordination Geometries and Bond Parameters within Metal Centers

Without experimental crystal structure data, it is not possible to report on the coordination geometries (e.g., octahedral, tetrahedral) that this compound adopts when bonded to various metal centers. Correspondingly, specific bond lengths, bond angles, and other critical metric parameters of its metal complexes remain undetermined.

Analysis of Intermolecular Interactions in Crystal Lattices

A detailed analysis of the non-covalent interactions that govern the crystal packing of this compound or its complexes is contingent on the availability of crystallographic information. Therefore, specific details on the following subsections are not available:

Hydrogen Bonding Networks (e.g., Amide-Amide Homosynthons)

There are no reports describing the hydrogen bonding patterns, such as the formation of amide-amide homosynthons or other supramolecular motifs, within the crystal lattice of this compound.

Pi-Stacking Interactions between Aromatic Moieties

The existence and nature of π-π stacking interactions between the pyridine (B92270) rings of this compound in the solid state have not been documented.

Other Non-Covalent Interactions

Information on other potential non-covalent forces, such as C-H···O or C-H···π interactions, that may contribute to the stability of the crystal structure is currently absent from the literature.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Further research involving the synthesis of single crystals and subsequent X-ray diffraction analysis is required to elucidate the structural characteristics of this compound and its coordination compounds. Such studies would be invaluable to the field of crystal engineering and coordination chemistry.

Supramolecular Chemistry and Self Assembly Processes

Design Principles for Supramolecular Architectures Utilizing N-(Pyridin-2-ylmethyl)isonicotinamide Ligands

The design of supramolecular architectures is predicated on the information encoded within the molecular building blocks. nih.gov this compound is a versatile ligand for crystal engineering due to its distinct structural features:

Dual Pyridine (B92270) Moieties: It possesses two pyridine rings, a 4-substituted isonicotinamide (B137802) ring and a 2-substituted pyridine ring. These act as excellent coordination sites (N-donors) for metal ions. Their different substitution patterns create an unsymmetrical ligand, which can lead to lower symmetry and potentially more complex architectures.

Hydrogen-Bonding Amide Group: The central amide linkage (-C(O)NH-) is a crucial functional group for directing self-assembly. It contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling the formation of robust and predictable hydrogen-bonding patterns.

Conformational Flexibility: The methylene (B1212753) (-CH2-) spacer between the 2-pyridyl group and the amide nitrogen introduces a degree of flexibility. This allows the ligand to adopt various conformations, enabling it to bridge metal centers at different distances and angles, thus accommodating the geometric preferences of different metal ions and facilitating the formation of diverse structural topologies. rsc.org

The combination of directional metal-ligand coordination bonds and strong, directional hydrogen bonds allows for a hierarchical approach to assembly. The primary coordination of metal ions to the pyridine nitrogen atoms can form initial building blocks, which are then organized into higher-order structures by the weaker, yet highly specific, hydrogen-bonding interactions.

Role of Directing Motifs and Supramolecular Synthons in Crystal Engineering

Crystal engineering relies on the use of reliable and predictable intermolecular interactions, known as supramolecular synthons, to guide the assembly of molecules into a desired crystalline architecture. ias.ac.in In systems involving this compound and related compounds, several key synthons are instrumental.

Acid-Pyridine Heterosynthon: When co-crystallized with carboxylic acids, the pyridine nitrogen atom acts as a strong hydrogen bond acceptor for the acidic proton of the carboxyl group. This O-H···N interaction is a highly robust and frequently utilized heterosynthon for assembling co-crystals. researchgate.net

Amide-Amide Homosynthon: The amide group can self-associate to form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. This interaction is described by the graph set notation R²₂(8) and is one of the most common and stable motifs in the crystal structures of primary amides.

The interplay between these different synthons dictates the final assembled structure. The relative strength and geometric preferences of these interactions guide the self-recognition and self-assembly processes.

| Supramolecular Synthon | Description | Interacting Groups | Typical Role |

| Acid-Pyridine Heterosynthon | A robust interaction between a carboxylic acid and a pyridine ring. | (Carboxyl) O-H···N (Pyridine) | Primary interaction in co-crystal formation. |

| Amide-Amide Homosynthon | A centrosymmetric dimer formed between two amide groups. | (Amide) N-H···O=C (Amide) | Links ligands into pairs, forming a basic building block. |

| C-H···O/N Hydrogen Bonds | Weaker hydrogen bonds involving carbon-hydrogen donors. | C-H···O or C-H···N | Stabilize the extended 3D network by linking primary motifs. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Pyridine Ring ↔ Pyridine Ring | Contributes to the overall packing efficiency and stability. |

Controlled Assembly of Discrete Supramolecular Ensembles (e.g., Molecular Triangles, Rhomboids)

Coordination-driven self-assembly allows for the construction of finite, well-defined supramolecular structures by combining ligands with metal centers of specific coordination geometries. nih.gov While direct examples using this compound are not prominently documented, its isomers like N-(4-pyridyl)isonicotinamide have been successfully used to create discrete ensembles, demonstrating the principles applicable to this class of ligands.

The formation of a specific architecture, such as a triangle or a square, is determined by the angles between the donor sites on the ligand and the coordination angles of the metal precursor. nih.gov For instance, combining a flexible, ditopic ligand with a metal complex that provides a rigid 90° or 120° angle can lead to the predictable formation of molecular squares or triangles, respectively.

In one example, the [3+3] self-assembly of the unsymmetrical ligand N-(4-pyridyl)isonicotinamide with a cis-blocked square planar platinum(II) complex resulted in the formation of a cationic molecular triangle. nih.gov X-ray analysis confirmed that three platinum units occupy the vertices of the triangle, bridged by the bis(pyridyl) ligands. nih.gov The flexibility of the amide linker allows the ligand to span the vertices of these geometric shapes.

| Ensemble Type | Required Components | Example System (using related ligand) |

| Molecular Triangle | 3 x Ligand + 3 x 120° Metal Acceptor | [Pt₃(bu₂bpy)₃(μ-N-(4-pyridinyl)isonicotinamide)₃]⁶⁺ |

| Molecular Rhomboid | 2 x Ligand + 2 x 120° Metal Acceptor | Not prominently reported for this ligand class. |

| Molecular Square | 4 x Ligand + 4 x 90° Metal Acceptor | Not prominently reported for this ligand class. |

Formation of Extended Supramolecular Networks and Materials

The same design principles that govern the formation of discrete ensembles can be extended to create infinite one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. The ability of this compound to bridge multiple metal centers through its two pyridine nitrogen atoms is key to forming these extended networks.

The dimensionality of the resulting network is influenced by several factors:

Coordination Geometry of the Metal Ion: An octahedral metal ion can connect to more ligands than a square planar one, favoring the formation of higher-dimensional networks.

Ligand Conformation: The flexibility of the methylene bridge allows the ligand to adopt different conformations, leading to various network topologies.

Role of Anions and Co-ligands: Counter-anions or additional ligands can either coordinate to the metal, blocking sites and reducing dimensionality, or participate in the hydrogen-bonding network, linking chains or layers into a 3D structure.

For instance, studies on the related ligand N-(pyridin-3-yl)isonicotinamide (3-pina) have shown its ability to pillar 1D coordination polymer chains into 2D layers. nih.gov In the compound {[Ni(C₁₄H₁₈O₄)(C₁₁H₉N₃O)]·H₂O}n, the 3-pina ligands link dimeric nickel units to form coordination polymer layers with a triangular (3,6) grid topology. nih.gov These layers then stack in an ABAB pattern, held together by C—H⋯O interactions, to form the full 3D crystal structure. nih.gov

Solvent-Mediated Influences on Supramolecular Organization

The solvent from which a supramolecular assembly is crystallized can have a profound impact on the final structure. This is because solvent molecules can interact with the solute molecules through hydrogen bonding or other non-covalent forces, influencing which supramolecular synthons are preferentially formed and thereby directing the nucleation and growth of a particular crystalline form (polymorph) or solvate.

Studies on the closely related isonicotinamide (INA) have demonstrated that specific solvents can reproducibly lead to different polymorphic forms. The nature of the hydrogen bonding between the solvent and INA in the solution phase appears to kinetically drive the nucleation towards a specific solid-state structure. Computational studies have quantified the interaction energies between isonicotinamide and various common solvents. nih.gov

Key findings from these studies include:

Solvents with strong hydrogen-bonding capabilities, like acetic acid, form very stable 1:1 complexes with isonicotinamide in solution. This strong solute-solvent interaction can make nucleation more difficult. nih.gov

Conversely, solvents that interact more weakly, such as chloroform, may facilitate easier nucleation. nih.gov

The competition between solute-solute interactions (like the amide-amide homosynthon) and solute-solvent interactions can determine the final crystalline outcome.

This solvent dependence is a critical factor in crystal engineering, as the choice of solvent provides a powerful tool to control the self-assembly process and target specific supramolecular architectures with desired properties.

| Solvent | Isonicotinamide-Solvent Binding Energy (1:1 model, kJ/mol) nih.gov | Observed Effect |

| Acetic Acid | -64.05 | Strongest interaction; can inhibit nucleation. |

| Methanol (B129727) | -44.59 | Intermediate strength interaction. |

| Acetonitrile | -33.91 | Weaker interaction. |

| Chloroform | -24.85 | Weakest interaction; may facilitate nucleation. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Properties and Structures

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For N-(Pyridin-2-ylmethyl)isonicotinamide, DFT calculations would be employed to predict its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. These calculations would identify the most stable conformation of the molecule by minimizing its energy.

Furthermore, DFT provides insights into the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) map could also be generated to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -850 Hartree |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from DFT calculations.

Modeling of Intermolecular Interactions: Solute-Solvent and Solute-Solute Affinities

The interactions of this compound with its surrounding environment, both with solvent molecules (solute-solvent) and with other molecules of itself (solute-solute), are crucial for understanding its behavior in solution and in the solid state. Computational models can be used to predict the strength and nature of these interactions.

For solute-solvent interactions, the Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. This method allows for the calculation of solvation energy, providing an estimate of how favorably the compound dissolves in a particular solvent. More explicit models could involve simulating the this compound molecule with a cluster of solvent molecules to identify specific interaction sites, such as hydrogen bonding between the amide group or pyridine (B92270) nitrogen atoms and protic solvent molecules.

Solute-solute interactions, or self-association, can be modeled by calculating the binding energy of dimers or larger aggregates of this compound. These calculations would reveal the preferred modes of interaction, such as hydrogen bonding between the amide N-H and the carbonyl oxygen, or π-π stacking between the pyridine rings. Understanding these affinities is important for predicting crystal packing and aggregation behavior. Studies on related molecules like isonicotinamide (B137802) have shown that hydrogen bonding plays a significant role in its crystal structure.

Solvatochromic Effects and Excited State Dipole Moment Determination

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from changes in the energy difference between the ground and excited electronic states of the molecule due to differential solvation. By measuring the UV-Vis absorption spectra of this compound in a range of solvents with varying polarities, one could observe solvatochromic shifts.

These experimental shifts can be correlated with solvent polarity parameters using models like the Lippert-Mataga equation. Such analysis allows for the determination of the change in dipole moment upon electronic excitation. A significant change indicates a substantial redistribution of electron density in the excited state. Computational methods, such as Time-Dependent DFT (TD-DFT), can complement these experimental findings by calculating the electronic transition energies in different solvent environments (using PCM) and by directly computing the ground and excited state dipole moments.

Computational Analysis of Reaction Mechanisms and Catalytic Pathways

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. For a given reaction, the potential energy surface can be mapped out to identify the transition states and intermediates. This allows for the determination of activation energies, which are key to understanding the reaction kinetics.

For instance, the hydrolysis of the amide bond in this compound could be modeled to understand its stability under different pH conditions. Furthermore, if this molecule were to act as a ligand in a metal-catalyzed reaction, computational methods could be used to explore the catalytic cycle. This would involve modeling the coordination of the ligand to the metal center, the activation of substrates, and the final product formation and catalyst regeneration steps. While no specific catalytic applications of this compound are prominently documented, its pyridine and amide functionalities suggest potential as a ligand in coordination chemistry.

Theoretical Studies on Tautomeric Equilibria and Stability in Different Environments

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, amide-imidol tautomerism is a possibility, where the proton from the amide nitrogen migrates to the carbonyl oxygen, resulting in a hydroxy-imine functional group.

Theoretical calculations can be used to determine the relative stabilities of these tautomers in the gas phase and in different solvents. By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomerization process can be predicted. The influence of the solvent on the tautomeric equilibrium is significant; polar solvents may stabilize a more polar tautomer through stronger solute-solvent interactions. For example, theoretical studies on similar amide-containing heterocyclic compounds have often shown that the amide form is more stable, but the relative stability can be influenced by the surrounding environment.

Catalytic Applications Non Biological Contexts

Heterogeneous Catalysis Utilizing Metal-Organic Frameworks and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of N-(pyridin-2-ylmethyl)isonicotinamide and its isomers as ligands can lead to robust frameworks with potential for heterogeneous catalysis. The pyridyl and amide groups can act as coordination sites for metal ions, creating well-defined active centers within the porous structure of the MOF.

While direct catalytic studies on MOFs synthesized specifically with this compound are not extensively documented, research on analogous dipyridylamide ligands provides significant insights. For instance, coordination polymers of copper with a related ligand, N¹,N⁴-bis(pyridin-2-ylmethyl)terephthalamide, have been synthesized and characterized. researchgate.net These materials exhibit catalytic activity in the oxidation of 1-phenylethanol. researchgate.net This suggests that MOFs and coordination polymers incorporating this compound could also serve as effective heterogeneous catalysts for oxidation reactions.

Furthermore, the structural versatility of dipyridylamide ligands is demonstrated by the formation of a layered coordination polymer with nickel(II) and N-(pyridin-3-yl)isonicotinamide. nih.gov The ability to form such diverse structures is crucial for designing catalysts with specific pore sizes and active site accessibility. The synthesis of a one-dimensional zig-zag polymeric chain of zinc(II) with N-(4-pyridyl)isonicotinamide further highlights the potential for creating unique topologies that can influence catalytic performance. ijcm.ir The introduction of pyridine (B92270) during the synthesis of cobalt-based MOFs has been shown to induce structural reconfiguration from a 3D to a 2D framework, thereby enhancing the number of accessible metal active sites for electrocatalytic reactions like the oxygen evolution reaction. rsc.org

The catalytic performance of MOF-based catalysts can be significantly enhanced by increasing the number of catalytic sites. researchgate.net Nickel-based MOFs have been explored as heterogeneous catalysts for the synthesis of N-(pyridin-2-yl)arylamides, demonstrating good efficacy and reusability. researchgate.net This underscores the potential of using MOFs containing this compound in amidation and other organic transformations.

Table 1: Examples of Catalytic Activity in Related Coordination Polymers

| Ligand | Metal Ion | Reaction Catalyzed | Reference |

| N¹,N⁴-Bis(pyridin-2-ylmethyl)terephthalamide | Copper(II) | Oxidation of 1-phenylethanol | researchgate.net |

| N-(pyridin-3-yl)isonicotinamide | Nickel(II) | Structural study, potential for catalysis | nih.gov |

| Terephthalic acid (with Ni precursor) | Nickel(II) | Amidation reactions | researchgate.net |

Lewis Acid Catalysis Facilitated by Metal Centers

The pyridine nitrogen atoms in this compound can coordinate to metal centers, which can then function as Lewis acids. These metal-ligand complexes can catalyze a variety of organic reactions by activating substrates. The specific geometry and electronic properties of the metal center, influenced by the ligand, are key to its catalytic activity.

Theoretical studies on nickel-catalyzed selective alkenylation of pyridine have highlighted the crucial role of a Lewis acid co-catalyst (AlMe₃) in activating the pyridine ring. nih.gov This suggests that metal complexes of this compound, in conjunction with a Lewis acid, could be effective in C-H activation reactions. The Lewis acid interacts with the pyridine nitrogen, enhancing the reactivity of the aromatic ring towards the metal catalyst. nih.gov

In a similar vein, nickel(II)/Lewis acid systems have been successfully employed for the hydroamination and hydroarylation of olefins under mild conditions. rsc.org The Lewis acid is proposed to activate the nickel(II) catalyst, facilitating the addition of anilines to the olefin. This cooperative catalysis demonstrates the potential for designing catalytic systems based on this compound where the metal center acts as the primary catalytic site, and its activity is modulated by an external Lewis acid.

The three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines can be efficiently catalyzed by a Lewis acid such as Y(OTf)₃. mdpi.com This reaction proceeds through the formation of an iminium ion activated by the Lewis acid. Metal complexes of this compound could potentially be employed in similar multicomponent reactions, where the metal center activates one of the substrates.

Brönsted Acid and Lewis Base Catalysis Mediated by Ligand Components

The this compound ligand itself possesses features that could be exploited in Brönsted acid and Lewis base catalysis. The amide N-H group can act as a Brönsted acid, capable of donating a proton. This acidity can be tuned by the coordination of the pyridyl groups to a metal center.

Conversely, the lone pair of electrons on the pyridine nitrogen atoms and the carbonyl oxygen of the amide group allow the ligand to function as a Lewis base. These basic sites can activate substrates or participate directly in the catalytic cycle. For instance, in the Friedel–Crafts reaction, a Lewis or Brönsted acid is often used as a catalyst. mdpi.com A metal complex of this compound could potentially provide both a Lewis acidic metal center and a basic site on the ligand, leading to multifunctional catalysis.

While direct examples of this compound acting as a Brönsted acid or Lewis base catalyst are scarce in the literature, the fundamental properties of its functional groups suggest this possibility. The interplay between a metal's Lewis acidity and the ligand's Brønsted/Lewis characteristics can lead to synergistic catalytic effects.

Exploration of Cascade Reactions and Multifunctional Catalytic Systems

Cascade reactions, where multiple transformations occur in a single pot without isolation of intermediates, are highly efficient synthetic strategies. The development of catalysts that can promote such reaction sequences is a significant goal in catalysis. The structure of this compound offers the potential to design multifunctional catalysts for cascade reactions.

For example, a catalyst system incorporating this ligand could possess both a metal-based Lewis acid site and a ligand-based Brønsted acid or base site. This would allow for the sequential activation of different substrates or different functional groups within the same substrate. While no specific cascade reactions catalyzed by systems involving this compound have been reported, the concept is supported by research on other catalytic systems. For instance, copper-catalyzed radical cascade reactions have been developed to access complex heterocyclic scaffolds. rsc.org A well-designed catalyst based on this compound could potentially facilitate similar complex transformations.

The synthesis of quinoline-2,5-diones has been achieved through a Michael/ammonolysis cascade reaction under phase-transfer catalysis. rsc.org This highlights the power of cascade reactions in building molecular complexity. Designing a heterogeneous catalyst based on an MOF with this compound could offer advantages in terms of catalyst recovery and reuse for such processes.

Investigation of Scope and Selectivity in Various Catalytic Transformations

The scope and selectivity (chemo-, regio-, and stereoselectivity) of a catalytic reaction are critical for its practical application. The ligand plays a crucial role in determining these outcomes by influencing the steric and electronic environment around the catalytic active site.

In the context of this compound, the flexible backbone of the ligand allows for the formation of complexes with different coordination geometries. This flexibility can be exploited to control the selectivity of a reaction. For example, in the nickel-catalyzed C-H alkenylation of pyridines, the choice of ligand was shown to be critical in overriding the conventional site-selectivity. nih.gov A bifunctional ligand was able to direct the catalyst to the C3-position of the pyridine ring, a challenging transformation. nih.gov This demonstrates that by modifying the structure of the dipyridylamide ligand, it may be possible to tune the regioselectivity of various C-H functionalization reactions.

The selective gelation of N-(4-pyridyl)nicotinamide by copper(II) salts highlights the specific interactions that can occur between a ligand and a metal ion, which can be translated to selective catalytic processes. rsc.org The Jahn-Teller distortion of copper(II) was identified as a key factor in this selectivity. rsc.org Such specific metal-ligand interactions can be harnessed to achieve high selectivity in catalysis.

The polymerization of methyl methacrylate (B99206) using palladium(II) complexes with related N-(pyridin-2-ylmethyl)aniline derivatives has been studied, where the ligand structure influenced the catalytic activity and the properties of the resulting polymer. researchgate.net This indicates that catalysts based on this compound could find applications in polymerization catalysis, with the potential to control the polymer's microstructure.

Solvent Effects on Compound Behavior

Influence of Solvent Polarity on Spectroscopic Properties (e.g., Absorption and Fluorescence)

The electronic absorption and fluorescence spectra of molecules like N-(Pyridin-2-ylmethyl)isonicotinamide, which contain chromophoric pyridine (B92270) rings, are sensitive to the polarity of the solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule.

While specific data for this compound is not extensively detailed in the literature, studies on the closely related compound nicotinamide (B372718) provide insight into the expected behavior. For nicotinamide, pronounced solvatochromic effects are observed in both absorption and emission spectra, with the shift in fluorescence being larger than in absorption. researchgate.netkarazin.ua The π-π* transitions in the pyridine ring are particularly sensitive to the solvent environment. nih.gov An increase in solvent polarity from a nonpolar solvent like dioxane to a polar protic solvent like water would be expected to cause a red shift in the fluorescence emission of this compound.

The table below, using data from an analogous compound, illustrates the typical solvatochromic shifts observed for naphthalimide derivatives, which also exhibit charge transfer characteristics.

| Solvent | Polarity (Dielectric Constant, ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Dioxane | 2.2 | 404 | 494 | 90 |

| Chloroform | 4.8 | 412 | 515 | 103 |

| Dichloromethane (B109758) (DCM) | 8.9 | 420 | 527 | 107 |

| Dimethylformamide (DMF) | 36.7 | 418 | 538 | 120 |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 424 | 542 | 118 |

Data adapted from studies on piperidine-substituted naphthalimide derivatives to illustrate solvatochromic principles. nih.gov

Solvent-Induced Changes in Conformational Preferences and Molecular Equilibria

The flexible methylene (B1212753) bridge connecting the two pyridine rings in this compound allows for a range of possible conformations. The preferred conformation in a given environment is determined by a delicate balance of intramolecular and intermolecular forces, the latter being heavily influenced by the solvent.

In different solvents, the molecule can adopt distinct conformations to optimize its interactions with the surrounding medium. nih.gov For instance, in polar protic solvents capable of hydrogen bonding, conformations that expose the pyridine nitrogen atoms and the amide group to the solvent may be favored. Conversely, in nonpolar solvents, the molecule might adopt a more compact, folded conformation driven by intramolecular π-stacking between the two pyridine rings to minimize unfavorable interactions with the solvent.

Studies on similar molecules have shown that solvent can induce significant conformational changes that alter molecular activity and aggregation behavior. nih.gov Furthermore, the choice of solvent can kinetically drive the nucleation of specific polymorphic forms of a related compound, isonicotinamide (B137802). nih.gov This implies that the solvent influences the conformational equilibria and self-association patterns of the molecules in solution prior to crystallization. nih.gov Given its greater conformational flexibility, this compound is expected to exhibit even more pronounced solvent-dependent conformational preferences.

Thermodynamics of Solvation and Intermolecular Interactions in Solution

The thermodynamics of solvation describe the energy changes associated with dissolving a solute in a solvent. These parameters provide critical information about the nature and strength of intermolecular interactions (solute-solute and solute-solvent) in solution.

The solubility of a compound is a direct reflection of its solvation thermodynamics. For the related compounds nicotinamide and isonicotinamide, solubility has been measured in a variety of pure and binary solvent systems. nih.govresearchgate.netfigshare.com The data show that solubility is highly dependent on the solvent's ability to form favorable interactions, such as hydrogen bonds, with the solute. Protic polar solvents like water and methanol (B129727) are generally good solvents for these compounds. mdpi.comresearchgate.net

The following table presents solubility data for isonicotinamide in several pure solvents at a given temperature, highlighting the strong effect of the solvent on this fundamental thermodynamic property.

| Solvent | Temperature (K) | Solubility (mole fraction, x) |

|---|---|---|

| Water | 298.15 | 0.0271 |

| Ethanol (B145695) | 298.15 | 0.0145 |

| 2-Propanol | 298.15 | 0.0053 |

| n-Butanol | 298.15 | 0.0041 |

| Ethyl Acetate (B1210297) | 298.15 | 0.0016 |

| Butyl Acetate | 298.15 | 0.0007 |

Solubility data for Isonicotinamide (Form II) adapted from the literature. researchgate.net

Impact of Solvent on Coordination Complex Formation and Stability

This compound is a versatile ligand for metal coordination, possessing multiple potential binding sites: the two pyridine nitrogen atoms and the amide oxygen atom. The choice of solvent plays a crucial role in the synthesis and stability of its metal complexes.

The solvent can influence coordination in several ways:

Direct Coordination: Solvent molecules can act as competing ligands, binding to the metal center and potentially blocking sites for the primary ligand. The coordinating ability of the solvent (e.g., water, methanol, DMF) is a key factor.

Stabilization of Species: The solvent's polarity can stabilize the charged metal precursors and the resulting complex ions, influencing the equilibrium of the coordination reaction.

Structural Templating: The solvent can direct the assembly of the final coordination complex, leading to different structures or dimensionalities (e.g., monomeric vs. polymeric). Research on isonicotinamide has shown that reactions with Cu(II) acetate in different solvents yield distinct products, such as dimeric, paddle-wheel, or monomeric complexes, depending on whether the solvent is methanol, DMF, or aqueous mixtures. researchgate.net

Furthermore, the stability of coordination complexes in solution is solvent-dependent. Studies on nickel(II)-nicotinamide complexes in aqueous ethanol mixtures have demonstrated that the stability constants of the complexes change with the solvent composition. researchgate.net This is due to the differential solvation of the metal ions, the ligand, and the final complex as the properties of the bulk solvent are altered. researchgate.net A space-demanding solvent can also cause steric crowding around the metal ion, favoring lower coordination numbers. nih.gov

Strategic Solvent Selection for Targeted Synthetic and Self-Assembly Processes

A thorough understanding of the solvent effects discussed in the preceding sections enables the strategic selection of solvents to control the outcome of chemical processes involving this compound.

In Synthesis and Crystallization: The choice of solvent is a critical parameter for controlling polymorphism. By selecting a solvent that favors specific intermolecular interactions or conformational equilibria, it is possible to selectively crystallize a desired polymorph of a compound. nih.gov For instance, using solvents with different hydrogen bonding capabilities can direct the formation of different supramolecular synthons in the solid state. scispace.com

In Coordination Chemistry: As detailed in section 8.4, the solvent is a powerful tool for directing the synthesis of coordination polymers and complexes. By varying the solvent or using solvent mixtures, chemists can tune the coordination environment of the metal ion and influence the final structure and properties of the material. researchgate.net For example, a strongly coordinating solvent like DMF might lead to a monomeric complex, while a less coordinating solvent might permit the formation of a bridged, polymeric structure.

In Supramolecular Self-Assembly: Solvents are key in directing the non-covalent self-assembly of molecules into well-defined nanostructures. nih.gov The balance of hydrogen bonding, π-π stacking, and solvophobic effects can be manipulated by changing the solvent environment. rsc.org For a molecule like this compound, polar solvents might favor hydrogen-bond-driven assemblies via the amide group, whereas nonpolar solvents could promote assemblies based on π-stacking of the pyridine rings. Strategic solvent selection is therefore essential for designing novel molecular-based materials with controlled architectures. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(Pyridin-2-ylmethyl)isonicotinamide, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling reactions between pyridine derivatives and isonicotinamide, using catalysts like EDCI/HOBt for amide bond formation. Post-synthesis purification employs column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization from ethanol/water mixtures. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials .

- Critical Step : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) to avoid over-alkylation byproducts.

Q. Which spectroscopic and crystallographic methods are essential for characterizing This compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for distinguishing pyridyl protons (δ 8.5–7.5 ppm) and methylene bridges (δ 4.5 ppm) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyridyl ring vibrations (~1600 cm⁻¹) .

Q. What safety protocols are recommended for handling This compound?

- Hazards : Oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers at 4°C, away from oxidizers .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., polymorph identification) be resolved?

- Approach : Compare experimental powder XRD patterns with Cambridge Structural Database (CSD) entries. For ambiguous cases, employ differential scanning calorimetry (DSC) to detect polymorphic transitions (e.g., endothermic peaks at 150–200°C). High-resolution synchrotron XRD can resolve subtle lattice discrepancies .

- Case Study : Isonicotinamide polymorphs (Form I vs. II) were distinguished via Hirshfeld surface analysis and energy frameworks in CrystalExplorer .

Q. What structure-activity relationship (SAR) insights exist for This compound derivatives in medicinal chemistry?

- Key Findings :

- Pyridyl Substitution : Electron-withdrawing groups (e.g., -CF₃ at position 2) enhance RAF kinase inhibition (IC₅₀ <10 nM) by stabilizing hydrophobic binding pockets .

- Amide Linker : Rigidifying the methylene bridge improves metabolic stability (t₁/₂ >6 h in human liver microsomes) .

- Validation : Use molecular docking (AutoDock Vina) and MMPBSA binding free energy calculations to prioritize derivatives .

Q. How can researchers address challenges in stabilizing polymorphic forms during formulation?

- Strategies :

- Co-crystallization : Co-formers like succinic acid suppress hydrate formation via hydrogen-bond competition .

- Polymer Matrices : Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles prevents phase transitions under humid conditions .

Q. What validation criteria ensure reliability in structural data for This compound?

- Data Checks :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.